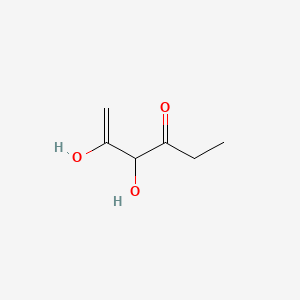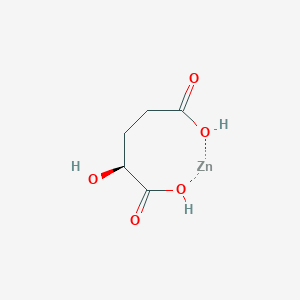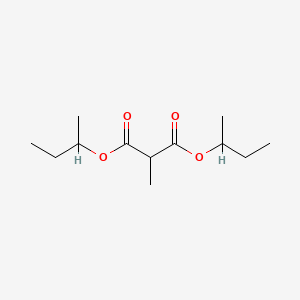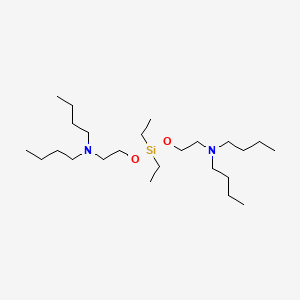
5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with sodium methoxide in refluxing butanol, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives with different nucleophiles.
Applications De Recherche Scientifique
5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
Pyrido[2,3-d]pyrimidin-5-ones: Exhibits antiproliferative, antimicrobial, and anti-inflammatory properties.
Uniqueness
5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione stands out due to its unique combination of neuroprotective, anti-neuroinflammatory, and other biological activities. Its ability to inhibit specific molecular pathways makes it a promising candidate for further research and development in various fields.
Propriétés
Formule moléculaire |
C12H19N2NaO3 |
|---|---|
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
sodium;5-ethyl-5-(4-methylpentyl)-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H20N2O3.Na/c1-4-12(7-5-6-8(2)3)9(15)13-11(17)14-10(12)16;/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1 |
Clé InChI |
ATAUTAMFEQZFSC-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)NC(=NC1=O)[O-])CCCC(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)

![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
